Home > Products > Screening Compounds P24557 > Canagliflozin 2-Glucuronide
Canagliflozin 2-Glucuronide -

Canagliflozin 2-Glucuronide

Catalog Number: EVT-1502014
CAS Number:
Molecular Formula: C₃₀H₃₃FO₁₁S
Molecular Weight: 620.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Canagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in urine. The primary enzymes involved in the formation of Canagliflozin 2-Glucuronide are UDP-glucuronosyltransferases, specifically UGT1A9 and UGT2B4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Canagliflozin 2-Glucuronide involves the glucuronidation of Canagliflozin at specific hydroxyl groups. The glucuronidation process typically occurs at the 2'-OH and 3'-OH positions on the Canagliflozin molecule .

The synthesis can be achieved using recombinant UGT enzymes in vitro to facilitate the conjugation of glucuronic acid to Canagliflozin. This method allows for the production of both labeled and unlabeled glucuronide metabolites, which can be utilized for pharmacokinetic studies .

Molecular Structure Analysis

Structure and Data

Canagliflozin has a complex structure featuring a thiophene ring and a C-glucoside moiety. The molecular formula for Canagliflozin is C_{21}H_{25}ClO_{4}S, with a molecular weight of approximately 444.94 g/mol. The structure includes multiple hydroxyl groups that are critical for its metabolic conversion into Canagliflozin 2-Glucuronide.

The specific structural characteristics of Canagliflozin 2-Glucuronide include:

  • Functional Groups: Hydroxyl (-OH) groups that participate in glucuronidation.
  • Chirality: The molecule exhibits stereochemistry that may influence its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving Canagliflozin leading to its glucuronide metabolite is O-glucuronidation. This reaction typically occurs via nucleophilic attack by the hydroxyl group on the anomeric carbon of UDP-glucuronic acid, resulting in the formation of Canagliflozin 2-Glucuronide .

This metabolic pathway is crucial for detoxifying lipophilic compounds, enhancing their solubility, and facilitating renal excretion. The reaction can be represented as follows:

Canagliflozin+UDP glucuronic acidCanagliflozin 2 Glucuronide+UDP\text{Canagliflozin}+\text{UDP glucuronic acid}\rightarrow \text{Canagliflozin 2 Glucuronide}+\text{UDP}
Mechanism of Action

Process and Data

Canagliflozin acts primarily through the inhibition of the sodium-glucose co-transporter 2 located in the proximal tubules of the kidneys. By blocking this transporter, Canagliflozin reduces glucose reabsorption, leading to increased glucose excretion in urine and decreased blood glucose levels .

The mechanism also involves modulation of metabolic pathways:

  • Activation of 5′ AMP-activated protein kinase (AMPK).
  • Inhibition of mechanistic target of rapamycin (mTOR).
    These actions contribute to enhanced fatty acid oxidation and reduction in hepatic fat accumulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Canagliflozin 2-Glucuronide shares several physical and chemical properties with its parent compound:

  • Solubility: Increased solubility due to glucuronidation enhances renal clearance.
  • Stability: Glucuronides are generally more stable than their parent drugs, which aids in prolonged action.

In terms of pharmacokinetics:

  • Half-life: The half-life of Canagliflozin ranges from approximately 10.6 to 13.1 hours depending on dosage.
  • Bioavailability: The absolute oral bioavailability is about 65% .
Applications

Scientific Uses

Canagliflozin and its metabolites, including Canagliflozin 2-Glucuronide, have significant applications in clinical settings:

  • Type 2 Diabetes Management: Used to improve glycemic control.
  • Cardiovascular Benefits: Emerging evidence suggests that SGLT2 inhibitors may reduce cardiovascular risks associated with diabetes .
  • Research: Studies are ongoing to explore their roles in metabolic syndrome, obesity management, and potential effects on non-alcoholic fatty liver disease .
Introduction to Canagliflozin 2-Glucuronide

Role of Glucuronidation in Drug Metabolism

Glucuronidation constitutes a major Phase II biotransformation pathway, facilitating the elimination of numerous xenobiotics and endogenous compounds. This enzymatic process involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to nucleophilic functional groups (e.g., hydroxyl, carboxyl, amine) on substrate molecules, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes residing primarily in the liver endoplasmic reticulum [3] [7].

  • Detoxification and Elimination: Conjugation markedly increases the water solubility of lipophilic parent compounds like canagliflozin. This enhanced polarity promotes rapid biliary excretion and renal elimination, effectively detoxifying the molecule by abolishing its pharmacologic activity. Canagliflozin 2-Glucuronide exemplifies this, exhibiting no significant SGLT2 inhibitory activity despite its structural similarity to the parent drug [1] [6].
  • Enzyme Systems: The human UGT superfamily comprises multiple families (UGT1, UGT2) and isoforms with distinct but often overlapping substrate specificities. Canagliflozin glucuronidation specifically involves UGT1A9 and UGT2B4, leading to the formation of two primary O-glucuronide metabolites, M7 (via UGT1A9) and M5 (Canagliflozin 2-Glucuronide, primarily via UGT2B4) [3] [4] [7].
  • Pharmacokinetic Consequences: Glucuronidation generally accelerates drug clearance. For canagliflozin, glucuronidation is the predominant metabolic pathway, accounting for a significant portion of its systemic clearance. The formation of Canagliflozin 2-Glucuronide directly influences the plasma half-life and overall exposure of the active parent compound [1] [3].

Table 1: Key Characteristics of Phase II Glucuronidation Pathway

FeatureDescriptionRelevance to Canagliflozin 2-Glucuronide
Catalyzing EnzymesUDP-Glucuronosyltransferases (UGTs) - Microsomal enzymesPrimarily UGT2B4 (also UGT1A9 contributes)
CofactorUridine Diphosphate Glucuronic Acid (UDPGA)Essential for glucuronic acid transfer
Reaction TypeConjugation (O-glucuronidation for phenolic/aliphatic OH groups)O-glucuronidation at the 2'-OH position of canagliflozin's glucopyranose ring
Primary SiteLiver (hepatocytes)Major site of canagliflozin metabolism
Functional ConsequenceIncreased hydrophilicity, inactivation of pharmacophore, facilitates biliary/renal excretionConverts active SGLT2 inhibitor (Canagliflozin) to inactive metabolite
Genetic VariabilityPolymorphisms in UGT genes (e.g., UGT1A9, UGT2B4) can alter enzyme activityImpacts formation rate and plasma levels of Canagliflozin 2-Glucuronide

Structural and Functional Significance of Canagliflozin 2-Glucuronide

Canagliflozin 2-Glucuronide possesses distinct structural characteristics that underpin its functional properties and differentiate it from its pharmacologically active parent, canagliflozin.

  • Molecular Structure: Canagliflozin 2-Glucuronide, chemically designated as (2S,3R,4R,5S,6R)-2-{3-[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl}-6-({[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)tetrahydro-2H-pyran-3,4,5-triol or simply the O-glucuronide conjugate at the 2'-hydroxyl group of the glucopyranose ring of canagliflozin. Its molecular formula is C₃₀H₃₃FO₁₁S, with a molecular weight of 620.64 g/mol [6] [9].
  • Site of Glucuronidation: Glucuronidation occurs specifically at the 2'-hydroxyl group (-OH) located on the glucose-like moiety (glucopyranose ring) of the canagliflozin molecule. This position is critical as it resides within the structural region responsible for binding to the SGLT2 transporter protein [3] [6] [7].
  • Mechanism of Inactivation: The bulky, highly polar glucuronic acid moiety conjugated at the 2'-position creates significant steric hindrance. This modification sterically blocks the interaction between the glucose-mimetic part of the molecule and the glucose-binding pocket of the SGLT2 co-transporter located in the proximal renal tubules. Consequently, Canagliflozin 2-Glucuronide exhibits negligible to no inhibitory activity against SGLT2. Additionally, the glucuronide group disrupts hydrogen-bonding patterns essential for the parent drug's affinity to SGLT2 [1] [3] [6].
  • Physicochemical Properties: Compared to canagliflozin (logP ~1.3-1.5), the addition of the hydrophilic glucuronic acid group significantly increases the water solubility of Canagliflozin 2-Glucuronide and decreases its lipophilicity. This shift is fundamental for its efficient elimination via urine and bile. Canagliflozin itself is highly plasma protein-bound (>99%), primarily to albumin; its glucuronide metabolites also exhibit high protein binding, though slightly less than the parent [3] [6].

Table 2: Structural and Functional Comparison: Canagliflozin vs. Canagliflozin 2-Glucuronide

PropertyCanagliflozinCanagliflozin 2-GlucuronideImpact of Glucuronidation
Chemical FormulaC₂₄H₂₅FO₅SC₃₀H₃₃FO₁₁SAddition of C₆H₈O₆ (Glucuronic acid)
Molecular Weight (g/mol)444.52620.64+176.12 (Mass of glucuronic acid minus H₂O)
Site of ModificationN/A (Parent)2'-OH of glucopyranose ringKey binding moiety for SGLT2
SGLT2 Inhibitory ActivityPotent (IC₅₀ ~2-4 nM)NegligibleLoss of pharmacological activity
Primary Mechanism of InactivationN/ASteric hindrance & disruption of H-bondingPrevents binding to SGLT2 glucose pocket
Water SolubilityLowHighFacilitates renal/biliary excretion
Plasma Protein Binding>99%High (>99%, though potentially slightly less)Influences distribution and clearance kinetics
Renal ClearanceLow (<1.5 mL/min, minimal unchanged excretion)Significant (as metabolite)Major route of elimination for the metabolite

Position in the Metabolic Pathway of Canagliflozin

Canagliflozin 2-Glucuronide (M5) is a principal metabolite within the biotransformation pathway of the SGLT2 inhibitor canagliflozin, formed directly from the parent drug.

  • Formation and Enzymology: Canagliflozin undergoes extensive and direct O-glucuronidation in the liver, with minimal contribution from oxidative metabolism (CYP3A4, ~7%). This process generates two major, pharmacologically inactive O-glucuronide metabolites:
  • M7 (Canagliflozin 3'-O-Glucuronide): Primarily formed by UGT1A9.
  • M5 (Canagliflozin 2-O-Glucuronide): Primarily formed by UGT2B4, although UGT1A9 may also contribute to a lesser extent [1] [3] [4].Recent research utilizing canagliflozin-2'-O-glucuronide formation as a selective probe reaction has confirmed UGT2B4 as the major isoform responsible for M5 generation and identified potent and selective inhibitors like clotrimazole (IC₅₀ 11-35 nM in HLM with BSA) for UGT2B4 phenotyping [4].
  • Systemic Exposure: After oral administration of canagliflozin, systemic exposure to Canagliflozin 2-Glucuronide (M5) is significant. At steady state, the systemic exposure (AUC) of M5 is approximately 50% of the exposure to the parent canagliflozin when measured on a molar basis. The exposure to the other major glucuronide, M7, is generally similar to that of the parent drug. This highlights the quantitative importance of glucuronidation, particularly UGT2B4-mediated formation of M5, in canagliflozin clearance [1] [3] [6].
  • Elimination: Canagliflozin and its metabolites are eliminated via multiple routes. Following a radiolabeled dose:
  • Feces: ~41.5% of the dose (primarily as unchanged canagliflozin, ~7% as hydroxylated metabolites, ~3.2% as O-glucuronides).
  • Urine: ~33% of the dose. Crucially, <1% of the dose is excreted in urine as unchanged canagliflozin. The majority of the urinary radioactivity (~30.5%) consists of O-glucuronide metabolites, including Canagliflozin 2-Glucuronide (M5) and Canagliflozin 3'-O-Glucuronide (M7) [1] [3] [6]. Renal clearance of the glucuronide metabolites is significantly higher than that of the parent drug.
  • Impact of Genetic Variability: Polymorphisms in the genes encoding the UGT enzymes responsible for canagliflozin glucuronidation can influence the metabolic rate and consequently the plasma levels of both the parent drug and its metabolites.
  • UGT1A9*3 (rs72551330; p.Met33Thr): Carriers of this allele (associated with reduced UGT1A9 activity) exhibit significantly elevated plasma exposure to canagliflozin (Cmax,ss increased by ~11%, AUCss increased by ~45%) compared to wild-type individuals. This is attributed to reduced formation clearance via UGT1A9 (primarily affecting M7 formation, but potentially impacting overall glucuronidation capacity) [5] [7].
  • UGT2B42 (rs13119049): Carriers of this allele show moderately increased sensitivity to canagliflozin (Cmax,ss increased by ~21%, AUCt,ss increased by ~18%) compared to UGT2B42 non-carriers, suggesting a potential role for UGT2B4 polymorphisms (affecting M5 formation) in inter-individual variability of canagliflozin pharmacokinetics [5] [7].
  • Clinical Relevance of Metabolite Kinetics: While inactive, the kinetics of Canagliflozin 2-Glucuronide formation and elimination influence the overall pharmacokinetic profile of canagliflozin. Factors inhibiting UGT activity (e.g., specific drug-drug interactions involving UGT2B4 inhibition, genetic polymorphisms reducing UGT activity) can lead to increased systemic exposure to active canagliflozin, potentially necessitating dose adjustments in some clinical scenarios. Conversely, induction of UGTs could reduce canagliflozin exposure [3] [4] [7].

Table 3: Canagliflozin 2-Glucuronide in the Metabolic Pathway of Canagliflozin

AspectDetailsReferences
Primary Formation EnzymeUGT2B4 (Clotrimazole identified as potent & selective inhibitor IC₅₀ 11-35 nM w/ BSA) [3] [4] [7]
Secondary Formation EnzymeUGT1A9 (Contributes to a lesser extent) [3] [7]
Systemic Exposure (Molar AUC at Steady State vs Parent)~50% of parent canagliflozin exposure [1] [3] [6]
Excretion Route (Urine)~30.5% of administered dose excreted as O-glucuronides (M5 + M7); M5 is a significant component [1] [3] [6]
Excretion Route (Feces)~3.2% of administered dose excreted as O-glucuronides [1] [3]
Key Genetic Polymorphism Impacting Parent PK (UGT1A9*3)Increased canagliflozin Cmax,ss (~11%) and AUCss (~45%) in carriers vs wild-type [5] [7]
Key Genetic Polymorphism Impacting Parent PK (UGT2B4*2)Increased canagliflozin Cmax,ss (~21%) and AUCt,ss (~18%) in carriers vs non-carriers [5] [7]
Potential for Drug InteractionsUGT inducers/inhibitors can alter canagliflozin exposure via modulation of M5/M7 formation [3] [4]

Properties

Product Name

Canagliflozin 2-Glucuronide

Molecular Formula

C₃₀H₃₃FO₁₁S

Molecular Weight

620.64

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.